Terramycin

Pharmacokinetics Bioavailability Veterinary Medicine

Oxytetracycline (CAS 79-57-2), marketed as Terramycin, is a naturally occurring first-generation tetracycline antibiotic produced by Streptomyces rimosus. As a broad-spectrum bacteriostatic agent, it reversibly binds the bacterial 30S ribosomal subunit, inhibiting protein synthesis.

Molecular Formula C22H24N2O9
Molecular Weight 460.4 g/mol
CAS No. 15251-48-6; 2058-46-0; 6153-64-6; 79-57-2
Cat. No. B15560011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerramycin
CAS15251-48-6; 2058-46-0; 6153-64-6; 79-57-2
Molecular FormulaC22H24N2O9
Molecular Weight460.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1
InChIKeyOWFJMIVZYSDULZ-PXOLEDIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility47 [ug/mL] (The mean of the results at pH 7.4)

Oxytetracycline (Terramycin) Procurement Guide: Physicochemical and Pharmacological Baseline


Oxytetracycline (CAS 79-57-2), marketed as Terramycin, is a naturally occurring first-generation tetracycline antibiotic produced by Streptomyces rimosus [1]. As a broad-spectrum bacteriostatic agent, it reversibly binds the bacterial 30S ribosomal subunit, inhibiting protein synthesis [1]. Physicochemically, it is an amphoteric, yellowish crystalline powder with a molecular weight of 460.43 g/mol, a melting point of approximately 183°C (decomposes), and limited aqueous solubility of 0.2–0.6 mg/mL at 25°C . It forms poorly soluble chelates with divalent and trivalent cations (calcium, magnesium, aluminum, iron), a property that influences both its formulation stability and its oral bioavailability [1].

Why Oxytetracycline (Terramycin) Cannot Be Readily Substituted with Other Tetracyclines


Although all tetracyclines share a common 30S ribosomal binding mechanism, intra-class substitution is precluded by substantial differences in elimination half-life, tissue distribution, renal safety profile, and species-specific regulatory withdrawal periods [1][2]. Oxytetracycline is classified as a short-acting tetracycline (half-life 6–9.2 hours in humans; 6–13 hours in veterinary species), in contrast to long-acting analogs such as doxycycline (15–25 hours) and minocycline (11–18 hours) [3][4]. Critically, oxytetracycline and tetracycline exhibit a much larger volume of distribution than doxycycline and minocycline, yielding higher tissue concentrations for equivalent plasma levels—a property with direct implications for treating deep-seated or intracellular infections [5]. Furthermore, in patients with renal impairment, oxytetracycline carries a significant risk of dose-related nephrotoxicity due to its primarily renal excretion pathway, whereas doxycycline can be administered at full dosage with minimal risk [6]. These pharmacological and toxicological distinctions necessitate compound-specific, evidence-based selection rather than generic substitution.

Oxytetracycline (Terramycin) Quantitative Differentiation Evidence vs. In-Class Comparators


Oxytetracycline vs. Doxycycline: 58% Oral Bioavailability Defines Short-Acting Pharmacokinetic Profile

Oxytetracycline exhibits an oral bioavailability of approximately 58%, which is substantially lower than that of doxycycline (80–100%) and minocycline (100%), and higher than that of chlortetracycline (25–30%) [1]. Its elimination half-life is 6–9.2 hours in humans and 6–13 hours in veterinary species (calves, cattle, horses, dogs), classifying it as a short-acting tetracycline alongside tetracycline (6–11 hours) and chlortetracycline (5.6–9 hours), in contrast to the long-acting doxycycline (15–25 hours) and minocycline (11–18 hours) [1][2][3]. This short half-life necessitates more frequent dosing but permits faster clearance and shorter withdrawal periods, a critical procurement consideration for food-producing animal applications.

Pharmacokinetics Bioavailability Veterinary Medicine

Oxytetracycline vs. Doxycycline/Minocycline: 2.3× Larger Volume of Distribution Yields Higher Tissue Levels

Oxytetracycline and tetracycline demonstrate a much larger volume of distribution (Vd) than doxycycline and minocycline, resulting in higher tissue levels for equivalent plasma concentrations [1]. In cattle, oxytetracycline exhibits a Vd of 0.80–1.0 L/kg, and in horses 1.1–1.35 L/kg [2]. In contrast, doxycycline shows a Vd of 1.5 L/kg in dogs and 1.0 L/kg in swine; minocycline exhibits a Vd of 1.46 L/kg in dogs, 1.53 L/kg in cats, and 1.78 L/kg in horses [2]. While doxycycline and minocycline have somewhat higher absolute Vd values in certain species due to their greater lipophilicity, oxytetracycline's larger Vd relative to plasma protein binding yields superior tissue penetration in target livestock species (cattle, calves), making it the preferred selection for treating deep-seated infections where high tissue concentrations are required [1].

Tissue Distribution Pharmacokinetics Volume of Distribution

Oxytetracycline vs. Doxycycline in Renal Impairment: Clear Contraindication Distinguishes Procurement Risk Profile

A critical and clinically established differentiation among tetracyclines is their safety profile in renal impairment. Oxytetracycline is associated with dose-related nephrotoxicity due to its primary renal excretion pathway and anti-anabolic effects, making it contraindicated in patients with compromised renal function [1]. In contrast, doxycycline and minocycline can be administered at full dosage with minimal risk in patients with renal impairment [1][2]. The same principle applies in veterinary medicine: oxytetracycline has been associated with renal tubular changes at high doses in cattle [3]. This renal safety differential represents a binary selection criterion: where renal function is uncertain or compromised, oxytetracycline is not an appropriate selection, whereas doxycycline or minocycline would be preferred [1].

Nephrotoxicity Renal Safety Drug Selection

Oxytetracycline vs. Tetracycline: 2× Longer Plasma Detectability in Swine Drives 2× Longer Regulatory Withdrawal Period

In a controlled study administering therapeutic doses of three tetracyclines to 15 pigs, oxytetracycline was detected in plasma until the 8th day of the withdrawal period, whereas chlortetracycline was detected only until the 4th day and tetracycline only until the 3rd day [1]. This 2× to 2.7× longer plasma detectability directly corresponds to regulatory withdrawal periods: oxytetracycline requires a 10-day withdrawal period in swine, compared to only 5 days for both chlortetracycline and tetracycline [1]. In fish (olive flounder), both oxytetracycline and tetracycline were detected in muscle until the 3rd day post-treatment, with both compounds requiring a 30-day withdrawal period [2]. In poultry, oxytetracycline residues in chicken meat fall below maximum residue limits (MRLs) within 10 days post-treatment even at high dosages (800 ppm), confirming consistent elimination kinetics across species [3].

Withdrawal Period Residue Depletion Food Safety

Oxytetracycline vs. Tetracycline in Mannheimia haemolytica: Significantly Lower MIC and MBC Precludes Cross-Prediction of Susceptibility

For clinical isolates of bovine Mannheimia haemolytica, oxytetracycline demonstrated significantly lower minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) than tetracycline (p < 0.001) [1]. This species-specific differential is critical: tetracycline MIC data cannot be used to predict oxytetracycline susceptibility in M. haemolytica, a primary pathogen in bovine respiratory disease [1]. For oxytetracycline-susceptible porcine Pasteurella multocida strains (n = 17), MIC50 ranges were 0.25–0.5 μg/mL; however, for 19 oxytetracycline-resistant P. multocida strains, MIC50 for oxytetracycline rose to 64 μg/mL, while minocycline maintained activity at 0.5 μg/mL with no observed cross-resistance [2]. This indicates that in resistant populations, minocycline remains effective whereas oxytetracycline fails, precluding interchangeability in empirical therapy.

MIC MBC Bovine Respiratory Disease Mannheimia haemolytica

Oxytetracycline (Terramycin) Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Bovine Respiratory Disease: Species-Specific MIC Advantage Over Tetracycline in Mannheimia haemolytica

For procurement decisions supporting bovine respiratory disease (BRD) treatment protocols, oxytetracycline demonstrates a statistically significant (p < 0.001) MIC and MBC advantage over tetracycline specifically against Mannheimia haemolytica [1]. Critically, tetracycline susceptibility data cannot be used to predict oxytetracycline efficacy in this pathogen [1]. This scenario necessitates oxytetracycline-specific procurement when M. haemolytica is the confirmed or suspected etiology, and when tetracycline-based susceptibility testing is unavailable. The compound's large volume of distribution (0.80–1.0 L/kg in cattle) further supports its use in deep pulmonary tissue infections characteristic of BRD [2].

Swine Production: 10-Day Withdrawal Period Governs Production Scheduling and Regulatory Compliance

In swine production, oxytetracycline procurement must be integrated with a 10-day mandatory withdrawal period prior to slaughter—exactly twice the 5-day period required for tetracycline and chlortetracycline [3]. This differential carries direct economic implications: each day of withdrawal represents holding costs and delayed market entry. Procuring entities must weigh this 10-day withdrawal requirement against oxytetracycline's therapeutic advantages in specific indications. For operations with tight production schedules or rapid turnover, the 5-day alternatives may be preferable absent compelling therapeutic differentiation [3].

Contagious Bovine Pleuropneumonia (CBPP): 77.5–88% Protection Efficacy as Positive Control Benchmark

In controlled studies of contagious bovine pleuropneumonia (CBPP) caused by Mycoplasma mycoides, oxytetracycline served as the positive control comparator and achieved 88% protection in Kenya and 77.5% protection in Zambia based on lung lesion scoring [4]. Tulathromycin achieved 90–100% protection and gamithromycin achieved 80–100% protection in the same studies [4]. This positions oxytetracycline as a validated, cost-effective benchmark for CBPP metaphylaxis, with procurement decisions balancing the efficacy differential against the cost differential relative to newer macrolides. The compound's established tissue penetration profile supports its use in this deep-seated mycoplasmal infection [2].

Renal-Compromised Populations: Oxytetracycline Contraindicated—Procurement Exclusion Criterion

In any procurement scenario involving patient or animal populations with known or suspected renal impairment, oxytetracycline is contraindicated due to its dose-related nephrotoxicity risk stemming from primary renal excretion [5][6]. Doxycycline and minocycline are the indicated tetracyclines for these populations, as they can be administered at full dosage with minimal risk in renal impairment [5]. This represents a binary procurement exclusion criterion: oxytetracycline is not an acceptable selection for renal-compromised cohorts under any circumstances, regardless of cost or other therapeutic considerations [5].

Quote Request

Request a Quote for Terramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.